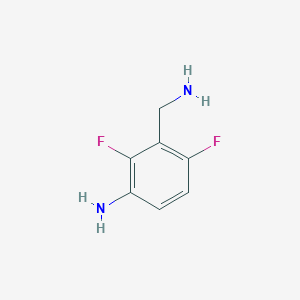

3-(Aminomethyl)-2,4-difluoroaniline

Vue d'ensemble

Description

3-(Aminomethyl)-2,4-difluoroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the aniline family and has a chemical formula of C7H8F2N. This compound is also known as 2,4-difluoro-3-(methylamino)aniline or 2,4-difluoro-m-anisidine.

Applications De Recherche Scientifique

Synthesis and Biological Activity

3,4-Difluoroaniline derivatives, including compounds structurally related to 3-(Aminomethyl)-2,4-difluoroaniline, have been synthesized for investigating their biological activities, such as local anesthetic properties. These derivatives involve the interaction of difluoroaniline with various reagents leading to compounds with potential biological applications (Gataullin et al., 1999).

Coordination Chemistry

Research on 3-aminomethylpyridine (structurally related to this compound) with silver(I) salts has led to the formation of multidimensional coordination networks. These networks' structures vary with the stoichiometry of the components, showcasing the compound's utility in developing complex inorganic structures with potential applications in materials science and catalysis (Feazell et al., 2006).

Synthetic Methodology

An innovative synthesis approach for β-aminoenones via a three-component reaction involving ethyl bromodifluoroacetate highlights the utility of difluoro compounds in synthetic organic chemistry. This method represents a novel way to generate isocyanides in situ from primary amines and subsequently convert them to β-aminoenones, avoiding byproducts and overinsertion issues (Ma et al., 2018).

Photophysical Studies

Research on difluoroborondipyrromethene (BODIPY) dyes with amino or acetamido groups at the 3-position of the chromophoric core, analogous to the this compound structure, reveals significant insights into their photophysical properties. These studies show the impact of structural modifications on absorption and fluorescence properties, suggesting applications in fluorescent probes and sensors (Bañuelos et al., 2008).

Medicinal Chemistry

The exploration of 3,4-disubstituted-3-(difluoromethyl)pyrazoles, which share structural motifs with this compound, underlines the importance of difluoromethyl groups in pharmaceuticals and agrochemicals. These compounds, due to their hydrogen-bonding capabilities and bioisosteric properties, are integral in enhancing the binding selectivity and bioavailability of biologically active compounds (Zeng et al., 2020).

Propriétés

IUPAC Name |

3-(aminomethyl)-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVPGJSNLQYQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666678 | |

| Record name | 3-(Aminomethyl)-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

683744-94-7 | |

| Record name | 3-(Aminomethyl)-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1502629.png)

![7-Methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B1502636.png)